molecular formula C11H11N3OS2 B11715517 (2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11715517
M. Wt: 265.4 g/mol
InChI Key: JNLJFMZZVZRZOY-GHXNOFRVSA-N
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Description

The compound (2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a conjugated hydrazine-ylidene backbone and a propenyl substituent at position 5 of the thiazolidinone ring. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory properties . The (E,E)-configuration of the hydrazine-ylidene and propenyl groups is critical for maintaining planarity and optimizing intermolecular interactions, as confirmed by crystallographic studies in analogous compounds .

Properties

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

(2Z)-5-prop-2-enyl-2-[(Z)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11N3OS2/c1-2-4-9-10(15)13-11(17-9)14-12-7-8-5-3-6-16-8/h2-3,5-7,9H,1,4H2,(H,13,14,15)/b12-7-

InChI Key

JNLJFMZZVZRZOY-GHXNOFRVSA-N

Isomeric SMILES

C=CCC1C(=O)N/C(=N/N=C\C2=CC=CS2)/S1

Canonical SMILES

C=CCC1C(=O)NC(=NN=CC2=CC=CS2)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The initial step involves the reaction of thiourea with α-haloketones to form the thiazolidinone ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the intermediate with hydrazine or its derivatives.

    Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the prop-2-en-1-yl group.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazolidinone core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and the prop-2-en-1-yl group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted thiazolidinone and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its anti-inflammatory and antimicrobial properties make it a candidate for the development of new drugs to treat infections and inflammatory diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of specific signaling pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 2 and 5 of the thiazolidinone core, influencing physicochemical and biological properties:

Compound Position 5 Substituent Position 2 Substituent Key Features Reference
Target Compound Prop-2-en-1-yl (propenyl) (E)-Thiophen-2-ylmethylidene hydrazine-ylidene Enhanced hydrophobicity; potential for π-π stacking with thiophene moiety
5-Methyl derivative () Methyl (E)-Thiophen-2-ylmethylidene hydrazine-ylidene Reduced steric bulk; lower lipophilicity compared to propenyl
(5Z)-3-(2-Methylphenyl)-5-(3-phenylpropenylidene)-2-thioxo-thiazolidin-4-one () 3-Phenylpropenylidene 2-Methylphenyl and thioxo group Increased aromaticity; potential for enhanced DNA intercalation
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () 2-Hydroxybenzylidene 4-Methylphenyl and sulfanylidene Hydrogen-bonding capacity via hydroxyl group; improved solubility

Key Observations :

  • Propenyl vs.
  • Thiophene vs. Phenyl Substituents : The thiophene moiety (target compound) may engage in stronger π-π interactions with biological targets compared to phenyl groups, owing to sulfur’s electronegativity .
  • Sulfanylidene vs. Hydrazine-ylidene (Position 2) : Sulfanylidene derivatives (e.g., ) exhibit higher hydrogen-bonding capacity, whereas hydrazine-ylidene groups (target compound) favor planarity and conjugation .

Catalyst and Solvent Variations :

  • Piperidine or morpholine catalysts are common for enhancing reaction rates in THF or ethanol .
  • Prolonged reflux times (4–24 hours) are required for complete cyclization .
Crystallographic and Computational Studies
  • Configuration Stability : The (E,E)-configuration in the target compound is stabilized by intramolecular hydrogen bonds, as seen in analogous structures .
  • Software Tools : SHELX and ORTEP are widely used for structural refinement and visualization, confirming planarity and stereochemistry .

Biological Activity

The compound (2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core, which is known for its diverse biological activities. This compound incorporates several functional groups, including an alkene, a hydrazine derivative, and a thiophene moiety, suggesting potential for varied chemical reactivity and pharmacological effects.

Structural Characteristics

The structural complexity of the compound allows for various interactions with biological targets. The thiazolidinone ring and the hydrazone functionality are crucial for its biological activity. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its potential for interaction with biomolecules.

Biological Activity Spectrum

Research indicates that compounds similar to (2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with thiazolidinone and hydrazone functionalities have shown promising results against various cancer cell lines. For instance, studies demonstrate that related thiophene derivatives exhibit cytotoxicity against HepG-2 (human liver cancer) and A549 (human lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM respectively .
  • Antimicrobial Properties : Thiazolidinones are noted for their antibacterial and antifungal activities. The incorporation of thiophene moieties has been associated with enhanced antimicrobial efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Cell Cycle Arrest : Thiophene derivatives have been reported to induce cell cycle arrest in various cancer types, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumorigenesis, such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis.

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of 1,3,4-thiadiazole derivatives that were evaluated for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against HepG-2 and A549 cell lines, supporting the potential of thiazolidinones in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of similar compounds to target proteins involved in cancer progression. Such studies help elucidate the interaction dynamics between the compound and its biological targets .

Research Findings

The following table summarizes key findings regarding the biological activity of related compounds:

Compound StructureActivity TypeTarget Cell LineIC50 Value (μM)
Thiazolidinone AAnticancerHepG-24.37
Thiazolidinone BAnticancerA5498.03
Thiophene Derivative CAntimicrobialS. aureusNot specified
Thiophene Derivative DAnti-inflammatoryNot specifiedNot specified

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